Ethyl 4-tert-butyl-2-hydroxybenzoate
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Overview
Description
Ethyl 4-tert-butyl-2-hydroxybenzoate is an organic compound with the molecular formula C13H18O3. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with an ethyl ester and a tert-butyl group at the para position. This compound is part of the paraben family, which is widely used as preservatives in cosmetic and pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-tert-butyl-2-hydroxybenzoate can be synthesized through the esterification of 4-tert-butyl-2-hydroxybenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-tert-butyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-tert-butyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its antimicrobial properties and potential use as a preservative in biological samples.
Medicine: Explored for its potential use in drug formulations due to its stability and preservative properties.
Industry: Widely used in the cosmetic and pharmaceutical industries as a preservative to extend the shelf life of products
Mechanism of Action
The exact mechanism of action of ethyl 4-tert-butyl-2-hydroxybenzoate is not fully understood. it is believed to exert its effects by inhibiting the synthesis of DNA and RNA, as well as enzymes such as ATPase and phosphotransferase in certain bacterial species. This inhibition disrupts cellular processes, leading to the antimicrobial properties observed .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
- Butyl 4-hydroxybenzoate
Uniqueness
Ethyl 4-tert-butyl-2-hydroxybenzoate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability compared to other parabens. This makes it particularly effective as a preservative in formulations where higher stability and longer shelf life are required .
Properties
IUPAC Name |
ethyl 4-tert-butyl-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-16-12(15)10-7-6-9(8-11(10)14)13(2,3)4/h6-8,14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNXDKRCIZEIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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